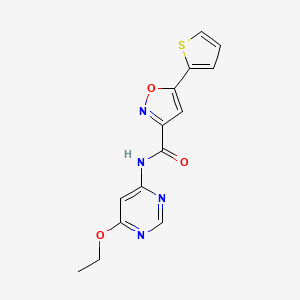N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
CAS No.: 1421530-81-5
Cat. No.: VC4388593
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421530-81-5 |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 316.34 |
| IUPAC Name | N-(6-ethoxypyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H12N4O3S/c1-2-20-13-7-12(15-8-16-13)17-14(19)9-6-10(21-18-9)11-4-3-5-22-11/h3-8H,2H2,1H3,(H,15,16,17,19) |
| Standard InChI Key | FGXBYXLZMVEALM-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Introduction
N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound combines features of pyrimidine and thiophene, which may enhance its pharmacological properties.
Synthesis and Reaction Mechanisms
The synthesis of N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and the incorporation of the pyrimidine and thiophene moieties. Understanding reaction mechanisms is essential for optimizing the synthesis process and ensuring the compound's purity and yield.
Potential Applications
This compound has potential applications in various therapeutic areas, particularly in the development of new analgesics and anti-inflammatory agents. Isoxazole derivatives have shown promising results in pharmacological studies, especially in pain management and anti-cancer therapies.
Potential Therapeutic Areas
| Therapeutic Area | Description |
|---|---|
| Analgesics | Potential use in pain management due to the biological activities of isoxazole derivatives. |
| Anti-inflammatory Agents | Possible application in reducing inflammation based on the pharmacological properties of similar compounds. |
| Anti-cancer Therapies | Isoxazole derivatives have shown promise in cancer treatment, suggesting potential for this compound. |
Research and Development
Research into similar compounds has shown that modifications in structure can significantly impact their pharmacological profiles. This suggests that N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide warrants further investigation in preclinical studies to fully explore its therapeutic potential.
Characterization Techniques
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (FTIR), and mass spectrometry are typically employed to characterize the physical and chemical properties of this compound comprehensively.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume